molecular formula C10H13NOS B12207451 Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- CAS No. 60466-55-9

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-

Cat. No.: B12207451
CAS No.: 60466-55-9
M. Wt: 195.28 g/mol
InChI Key: NRHZWRUPZNFVIR-UHFFFAOYSA-N
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Description

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto-: is an organic compound with the molecular formula C10H13NO. It is also known by other names such as 3,4-Dimethylacetanilide and N-Acetyl-3,4-xylidine . This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the acetamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- typically involves the acetylation of 3,4-dimethylaniline. One common method involves the reaction of 3,4-dimethylaniline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at ambient temperature, and the product is purified by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- can be scaled up using similar acetylation reactions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)acetamide: Similar structure but with chlorine substituents.

    N-(2,6-Dimethylphenyl)acetamide: Similar structure with different methyl group positions.

    N-(3,5-Dimethylphenyl)acetamide: Another isomer with different methyl group positions.

Uniqueness

Acetamide, N-(3,4-dimethylphenyl)-2-mercapto- is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group imparts distinct properties compared to other isomers and derivatives .

Properties

CAS No.

60466-55-9

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C10H13NOS/c1-7-3-4-9(5-8(7)2)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12)

InChI Key

NRHZWRUPZNFVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CS)C

Origin of Product

United States

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